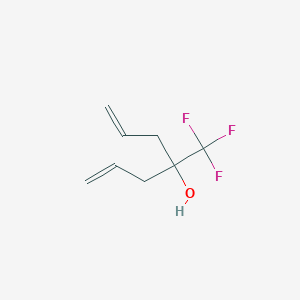
4-(Trifluoromethyl)hepta-1,6-dien-4-ol
Cat. No. B3031454
Key on ui cas rn:
36610-32-9
M. Wt: 180.17 g/mol
InChI Key: XDRMYQUAJBDWFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04169944
Procedure details


Allylmagnesium bromide was prepared from 140 g (1.16 mole) of allyl bromide, 35 g (1.44 mole) of magnesium and 640 ml of ether. The product was titrated and found to be 1.2 molar in allylmagnesium bromide. To a 230 ml (0.276 mole) aliquot of the reagent was added 17.4 g (0.122 mole) of ethyl trifluoroacetate in 60 ml of dry tetrahydrofuran at a drop rate of 2-3 drops/second. The reaction temperature was held near -40° during the addition. The reaction mixture was allowed to warm to room temperature and stirred overnight. It was heated at reflux for two hours, then stirred for an additional 24 hours. The reaction mixture was poured into 300 ml of ice and 20% sulfuric acid was added to bring the pH to about 1. The phases were separated and the aqueous phase extracted with 3×70 ml of ether. The combined organic phases were dried over magnesium sulfate, filtered and the solvent evaporated. The liquid product was distilled in vacuo to give 15.2 g (70%) of 4-hydroxy-4-trifluoromethyl-1,6-heptadiene, bp 54.5-58.5° C./30 torr.





[Compound]
Name
ice
Quantity
300 mL
Type
reactant
Reaction Step Three




Yield
70%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1](Br)[CH:2]=[CH2:3].[Mg].[F:6][C:7]([F:14])([F:13])[C:8]([O:10]CC)=O.S(=O)(=O)(O)O.[CH2:20]([Mg:23][Br:24])[CH:21]=[CH2:22]>O1CCCC1.CCOCC>[CH2:20]([Mg:23][Br:24])[CH:21]=[CH2:22].[OH:10][C:8]([C:7]([F:6])([F:13])[F:14])([CH2:22][CH:21]=[CH2:20])[CH2:1][CH:2]=[CH2:3]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
140 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)Br
|
|
Name
|
|
|
Quantity
|
35 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
640 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Two
|
Name
|
|
|
Quantity
|
17.4 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)OCC)(F)F
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Three
[Compound]
|
Name
|
ice
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)[Mg]Br
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction temperature was held near -40° during the addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
It was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for two hours
|
|
Duration
|
2 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for an additional 24 hours
|
|
Duration
|
24 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The phases were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase extracted with 3×70 ml of ether
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic phases were dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent evaporated
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The liquid product was distilled in vacuo
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)[Mg]Br
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC(CC=C)(CC=C)C(F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 15.2 g | |
| YIELD: PERCENTYIELD | 70% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
